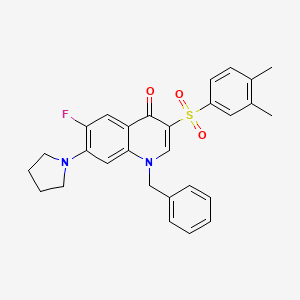

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a benzyl group, a sulfonyl group, a fluoro group, and a pyrrolidinyl group, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Benzylation: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide and quinoline moieties enable nucleophilic substitution. The 3,4-dimethylbenzenesulfonyl group is susceptible to displacement under alkaline conditions, while the 6-fluoro substituent on the quinoline ring shows limited reactivity due to fluorine’s strong electronegativity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring facilitates electrophilic substitution, primarily at positions 5 and 8, though steric hindrance from the 3-sulfonyl group limits reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at C5 or C8 | |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid group added at C5 (minor products) |

Oxidation and Reduction

The dihydroquinolin-4-one core undergoes redox reactions, while the benzyl group is prone to hydrogenolysis.

Palladium-Catalyzed Cross-Coupling

The quinoline and benzyl groups participate in Pd-mediated reactions, such as Suzuki or Heck couplings, enabling derivatization.

Functionalization of the Pyrrolidine Ring

The pyrrolidine substituent undergoes alkylation, acylation, or ring-opening reactions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃ | Substitution at pyrrolidine nitrogen | |

| Ring-opening | HBr, acetic acid | Cleavage to form γ-bromoamine derivative |

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s sulfonamide and quinoline groups enable noncovalent interactions with enzymes like DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) in Mycobacterium tuberculosis, as seen in structurally related 4-aminoquinolones .

Key Mechanistic Insights

-

Sulfonamide Reactivity : The 3,4-dimethylbenzenesulfonyl group acts as a leaving group in SN2 reactions but stabilizes intermediates in enzyme inhibition .

-

Quinoline Aromaticity : Electron-withdrawing fluorine and sulfonyl groups direct electrophiles to specific positions on the quinoline ring.

-

Pyrrolidine Flexibility : The puckered conformation of pyrrolidine enhances steric interactions in catalytic cycles .

Applications De Recherche Scientifique

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-chloro-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-bromo-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The uniqueness of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential pharmacological applications. This compound belongs to the class of quinolone derivatives, which are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C23H26FN3O2S

- Molecular Weight : 427.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antinociceptive Activity

Recent studies have shown that compounds similar to this compound can act as selective κ-opioid receptor (KOR) agonists. This mechanism has been associated with pain relief without the common side effects associated with traditional opioids. For instance, a related compound demonstrated potent antinociceptive effects in abdominal constriction tests, suggesting that this class of compounds could be effective analgesics with fewer adverse effects .

2. Anti-inflammatory Properties

The sulfonamide group present in the structure is known to contribute to anti-inflammatory activity. Compounds containing similar functional groups have been investigated for their ability to inhibit pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity

Quinolone derivatives have historically been recognized for their antimicrobial properties. The presence of a fluorine atom in the structure often enhances the antibacterial efficacy of these compounds. Preliminary data suggest that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The following table summarizes key structural features and their associated activities:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl group | Enhances lipophilicity and receptor binding |

| Sulfonamide moiety | Contributes to anti-inflammatory effects |

| Fluorine substitution | Increases antibacterial potency |

| Pyrrolidine ring | Modulates receptor selectivity |

Case Studies

Several case studies have explored the biological activity of similar compounds:

Case Study 1: Analgesic Efficacy

In a comparative study involving various KOR agonists, a derivative closely related to this compound was tested for its analgesic properties. Results indicated a significant reduction in pain response in animal models when administered at specific dosages .

Case Study 2: Inhibition of Inflammatory Markers

Another study focused on the anti-inflammatory potential of sulfonamide derivatives. The compound was shown to effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-19-10-11-22(14-20(19)2)35(33,34)27-18-31(17-21-8-4-3-5-9-21)25-16-26(30-12-6-7-13-30)24(29)15-23(25)28(27)32/h3-5,8-11,14-16,18H,6-7,12-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZBVFNSGHPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.